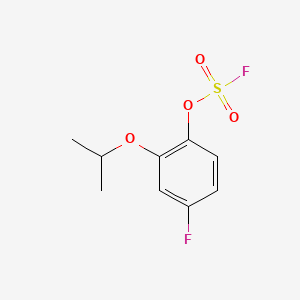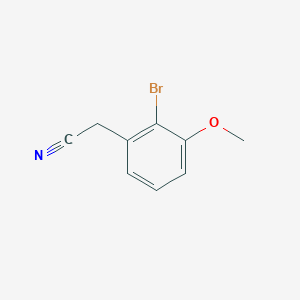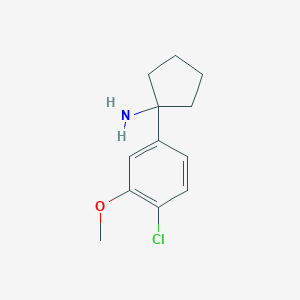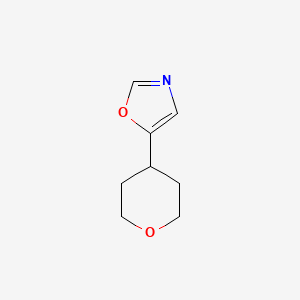
n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine: is a compound that features a cyclopropanamine moiety linked to a benzyl group, which is further substituted with a 4-iodo-1H-pyrazol-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-iodo-1H-pyrazole intermediate, which can be achieved through the iodination of 1H-pyrazole. This intermediate is then reacted with benzyl bromide to form the benzylated product. Finally, the benzylated intermediate is coupled with cyclopropanamine under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: The benzyl group can engage in coupling reactions with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine can be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these derivatives could lead to the development of new drugs .
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in fields such as electronics, coatings, and polymers .
Wirkmechanismus
The mechanism of action of n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The cyclopropanamine moiety may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-4-iodo-1H-pyrazole
- 3,5-Dimethyl-4-iodo-1H-pyrazole
- 3-Iodo-1-methyl-1H-pyrazole
- 3-(4-Chlorophenyl)-1H-pyrazole
Comparison: Compared to these similar compounds, n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety. This structural feature may impart distinct chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets.
Eigenschaften
Molekularformel |
C13H14IN3 |
|---|---|
Molekulargewicht |
339.17 g/mol |
IUPAC-Name |
N-[[4-(4-iodopyrazol-1-yl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-5-1-10(2-6-13)7-15-12-3-4-12/h1-2,5-6,8-9,12,15H,3-4,7H2 |
InChI-Schlüssel |
NAHIDKSUAFIPLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CC=C(C=C2)N3C=C(C=N3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxamide hydrochloride](/img/structure/B13555332.png)
![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)



![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)



